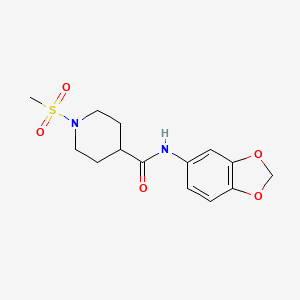

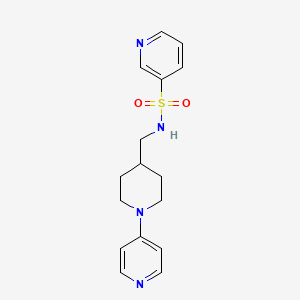

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally similar to this often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

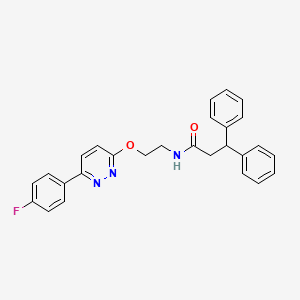

N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide, have been studied for their cardiac electrophysiological activity. These compounds have shown potency in vitro, comparable to sematilide, a selective class III agent in clinical trials for arrhythmias (Morgan et al., 1990).

Class III Antiarrhythmic Activity

Another research demonstrated the synthesis and Class III antiarrhythmic activity of similar 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds have shown significant in vitro and in vivo activity, indicating their potential as class III antiarrhythmics (Ellingboe et al., 1992).

Abiotic Transformations in the Environment

The compound has also been implicated in environmental studies. For example, sulfonamide drugs like sulfamethoxazole, which shares structural similarities, can undergo abiotic transformations under denitrifying conditions, forming transformation products in water cycles (Nödler et al., 2012).

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide, have been evaluated for their anti-acetylcholinesterase activity. This suggests potential applications in the treatment of neurological disorders (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

Research into metal complexes of heterocyclic sulfonamide derivatives, similar to the compound , has shown strong carbonic anhydrase inhibitory properties, indicating potential therapeutic applications (Büyükkıdan et al., 2013).

Antibacterial Activity

Studies on derivatives of 1,3-benzodioxol-5-carbohydrazide, structurally akin to the compound of interest, have demonstrated significant antibacterial activity, making them potential candidates for antibacterial drug development (Siddiqa et al., 2014).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-22(18,19)16-6-4-10(5-7-16)14(17)15-11-2-3-12-13(8-11)21-9-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUMIEKHDSQDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

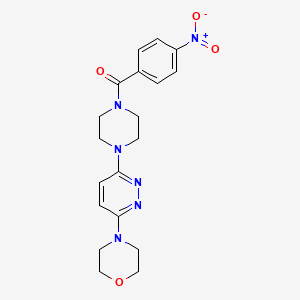

![1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2647135.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)

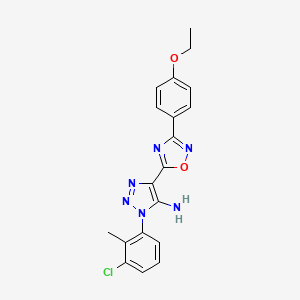

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

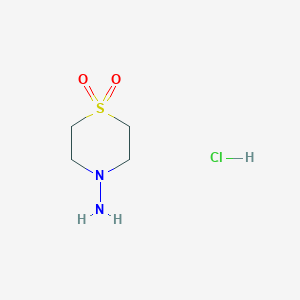

![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)